

# Technical Guide: Physicochemical Properties of 5-Iodopyrimidine-4,6-diamine

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## Compound of Interest

Compound Name: **5-Iodopyrimidine-4,6-diamine**

Cat. No.: **B1610322**

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## Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-Iodopyrimidine-4,6-diamine**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. As a niche synthetic intermediate, publicly available experimental data for this specific molecule is limited. Therefore, this document synthesizes theoretical values, extrapolated data from its parent compound, 4,6-diaminopyrimidine, and expert analysis to offer a robust profile for researchers, scientists, and drug development professionals. The guide details the compound's chemical identity, core physicochemical parameters, and predicted spectroscopic characteristics. Furthermore, it outlines standardized, best-practice experimental protocols for the empirical determination of these properties, ensuring scientific rigor in its application.

## Introduction and Strategic Context

Pyrimidine derivatives are foundational scaffolds in drug development, renowned for their diverse biological activities.<sup>[1]</sup> The introduction of a halogen atom, such as iodine, into the pyrimidine ring can significantly modulate a molecule's steric and electronic properties, often enhancing binding affinity to biological targets, improving metabolic stability, or altering lipophilicity. **5-Iodopyrimidine-4,6-diamine** is a strategic, yet under-characterized, building block. Its structural motif, featuring two amino groups and an iodine atom, presents multiple reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecules, potentially including kinase inhibitors and other targeted therapeutics.

This guide serves as a primary reference for scientists working with this compound, providing a critical foundation for its use in synthetic chemistry, computational modeling, and early-stage drug development workflows.

## Chemical Identity and Structural Properties

The fundamental identity of a compound is the cornerstone of all subsequent research. The following table summarizes the key identifiers for **5-Iodopyrimidine-4,6-diamine**.

Property	Data	Source / Method
IUPAC Name	5-Iodopyrimidine-4,6-diamine	Nomenclature
Molecular Formula	C <sub>4</sub> H <sub>5</sub> IN <sub>4</sub>	Calculation
Molecular Weight	236.01 g/mol	Calculation
Canonical SMILES	C1=C(C(=NC=N1)N)I	Structure
InChI Key	Predicted: FZJPHVOTSVBFEEF- UHFFFAOYSA-N	Calculation
CAS Registry Number	Not Publicly Available	Database Search
Appearance	Predicted: White to light yellow/brown crystalline powder.	Inference[2][3]

The structure consists of a pyrimidine ring substituted with two amino groups at positions 4 and 6, and an iodine atom at position 5. The presence of the amino groups makes the compound a weak base.

## Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for **5-Iodopyrimidine-4,6-diamine** is scarce. To provide meaningful context, the following table presents its calculated or predicted properties alongside the

experimentally determined values for its parent compound, 4,6-diaminopyrimidine. This comparison highlights the significant influence of the iodine substituent.

Physicochemical Property	4,6-Diaminopyrimidine (Parent Compound)	5-Iodopyrimidine-4,6-diamine (Target)	Rationale for Prediction / Causality
Molecular Weight (g/mol)	110.12[3]	236.01 (Calculated)	The substantial increase is due to the addition of a heavy iodine atom (atomic weight ~126.9 amu) in place of a hydrogen atom.
Melting Point (°C)	271[3]	Predicted: >200 (with decomposition)	Iodination generally increases melting point due to stronger intermolecular forces (van der Waals, dipole-dipole). However, thermal instability is common in poly-substituted, nitrogen-rich heterocycles. Empirical determination is essential.
Boiling Point (°C)	364 (at 760 mmHg)[2]	Predicted: >350 (with decomposition)	A significant increase from the parent compound is expected due to the higher molecular weight. However, the compound will likely decompose before boiling at atmospheric pressure.

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Aqueous Solubility	High solubility[3]	Predicted: Low to Moderate	The large, nonpolar iodine atom is expected to decrease hydrogen bonding with water and increase the molecule's hydrophobicity, thereby reducing aqueous solubility compared to the highly soluble parent compound.
Lipophilicity (LogP)	Predicted: Low	Predicted: Moderate to High	The addition of a halogen atom significantly increases the octanol-water partition coefficient (LogP). This shift is critical for predicting membrane permeability and pharmacokinetic behavior.
pKa (Basic)	Experimental data not found	Predicted: 3.5 - 5.5	The amino groups confer basicity. The electron-withdrawing inductive effect of the adjacent iodine atom is expected to decrease the basicity (lower the pKa) of the amino groups compared to the unsubstituted parent compound. The

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precise value  
determines the  
ionization state at  
physiological pH (7.4),  
which impacts  
solubility and target  
binding.

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## Predicted Spectroscopic Profile

For unambiguous identification and quality control, spectroscopic analysis is paramount. While experimental spectra for **5-Iodopyrimidine-4,6-diamine** are not publicly available, the following characteristics can be predicted based on its structure.

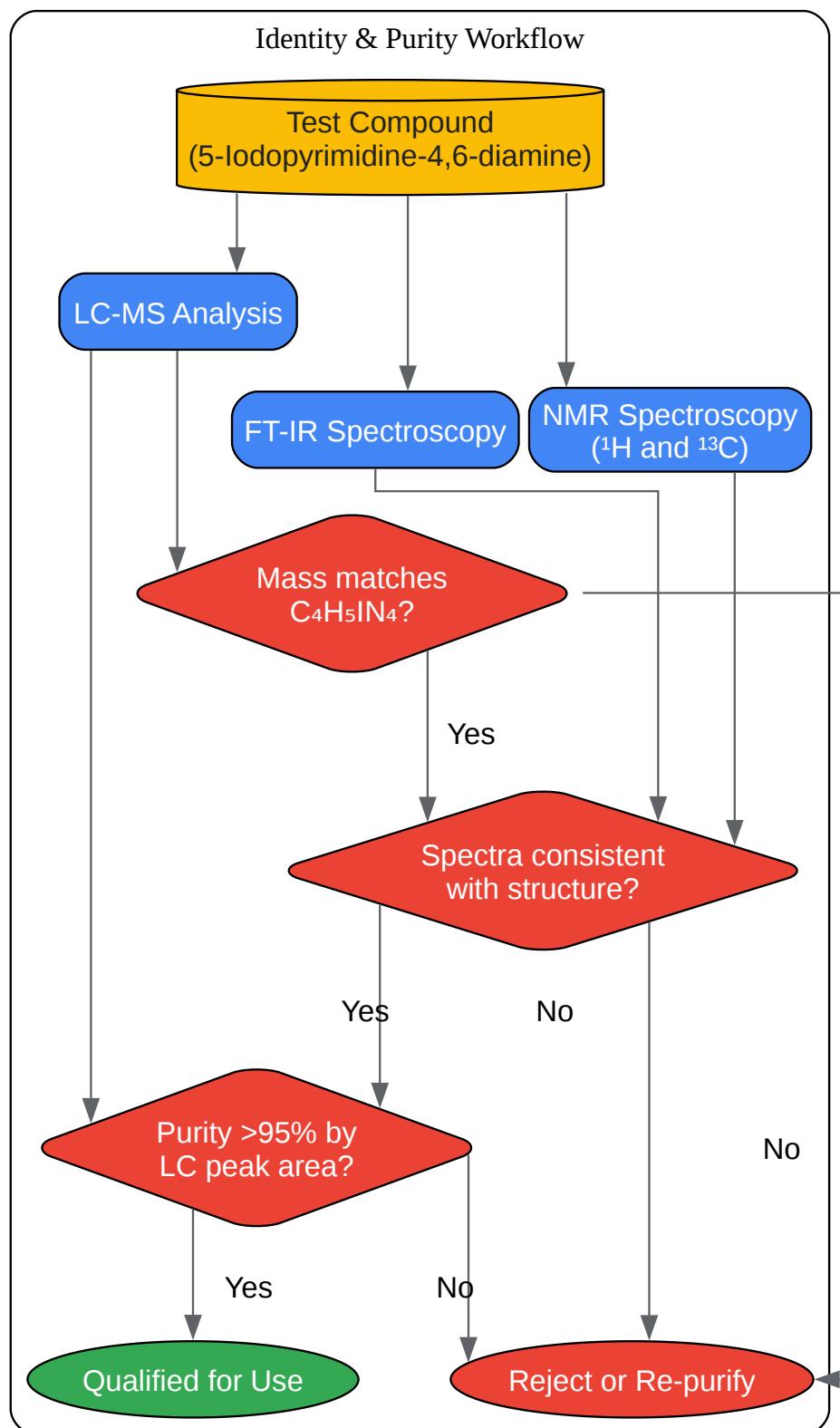
- $^1\text{H}$  NMR: The spectrum in a solvent like DMSO-d<sub>6</sub> is expected to show a singlet for the C2-proton of the pyrimidine ring. The protons of the two amino groups (NH<sub>2</sub>) would likely appear as two distinct broad singlets, with their chemical shifts being concentration and temperature-dependent.
- $^{13}\text{C}$  NMR: The spectrum will show four distinct carbon signals. The carbon atom bonded to iodine (C5) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The other three aromatic carbons (C2, C4, C6) will have chemical shifts typical for amino-substituted pyrimidines.
- Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent molecular ion peak [M+H]<sup>+</sup> at m/z 237.0. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
- Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm<sup>-1</sup> region), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm<sup>-1</sup>), and C-N stretching vibrations.

## Experimental Workflows and Protocols

Scientific integrity demands empirical validation. The following section details standardized protocols for determining the key physicochemical properties of a novel compound like **5-Iodopyrimidine-4,6-diamine**.

## Workflow for Compound Identity and Purity Verification

The first step in any research endeavor is to confirm the identity and purity of the starting material. This self-validating workflow ensures the reliability of all subsequent data.

[Click to download full resolution via product page](#)**Caption:** Workflow for identity and purity confirmation.

## Protocol: Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities which disrupt the crystal lattice.

- Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.
- Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
- Heating Ramp: Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.
- Precise Measurement: For a new sample, cool the apparatus to at least 20 °C below the approximate melting point. Begin a new measurement with a slow heating ramp (1-2 °C/min).
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.
- Validation: Perform the measurement in triplicate to ensure reproducibility.

## Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility governs bioavailability and is a key parameter for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

- Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 5 mg in 1 mL) in a glass vial. The excess is critical to ensure saturation is reached.

- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium between the solid and dissolved states.
- Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
- Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
- Calculation: Express the solubility in units such as mg/mL or  $\mu\text{M}$ .

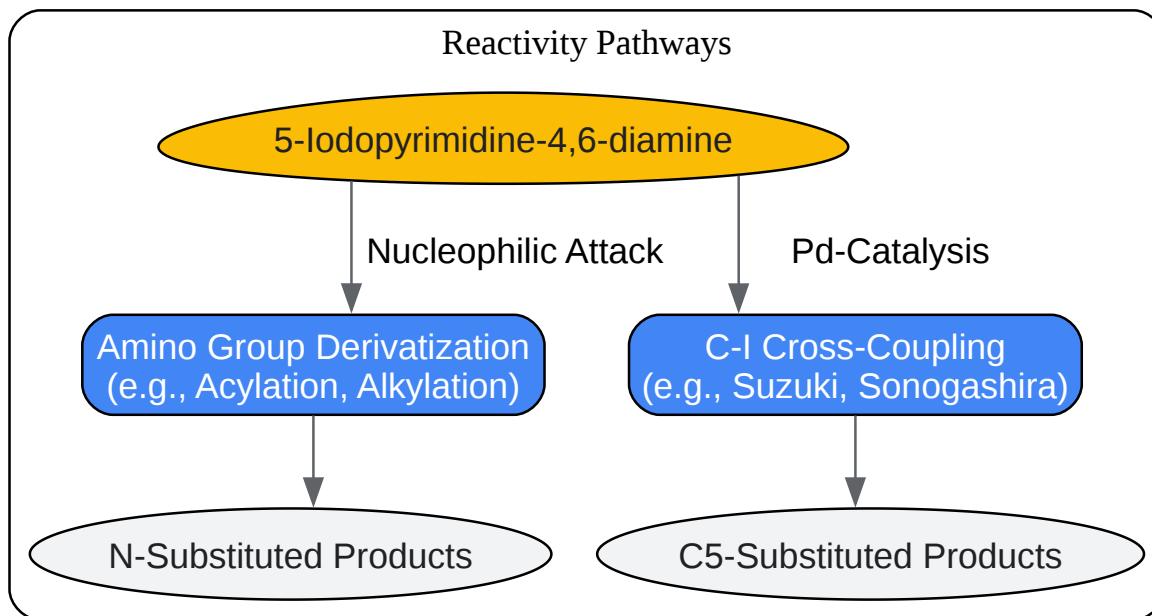
## Chemical Stability and Reactivity

Stability: Based on similar structures, **5-Iodopyrimidine-4,6-diamine** is expected to be stable under standard storage conditions (room temperature, protected from light).<sup>[4]</sup> However, halogenated aromatic compounds can be sensitive to light, and long-term exposure may lead to de-iodination. It is advisable to store the compound in a cool, dark, and dry place. The amino groups may also be susceptible to slow oxidation.

Reactivity: The molecule's reactivity is dictated by its functional groups:

- Amino Groups: These are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. They are key handles for synthetic elaboration.
- Iodine Atom: The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position. This is a powerful tool for library synthesis in drug discovery.
- Pyrimidine Ring: The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, although the amino groups are strongly activating and may direct reactivity.

The relationship between these reactive sites allows for a logical synthetic strategy, as illustrated below.



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**Caption:** Key reactivity pathways for synthetic modification.

## Conclusion

**5-Iodopyrimidine-4,6-diamine** represents a promising but sparsely characterized chemical entity. This guide has established a foundational physicochemical profile by integrating theoretical calculations with extrapolated data from its parent compound, 4,6-diaminopyrimidine. We have predicted its core properties, including molecular weight, melting point, solubility, and spectroscopic signatures, while clearly delineating between calculated and known values. The provided best-practice protocols for empirical characterization and the outlined reactivity pathways offer a clear roadmap for researchers. This document empowers scientists to confidently incorporate **5-Iodopyrimidine-4,6-diamine** into their research and development programs, accelerating the discovery of novel chemical matter.

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## References

- 1. rsc.org [rsc.org]
- 2. 4,6-Diaminopyrimidine - Safety Data Sheet [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety\_Chemicalbook [chemicalbook.com]
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